molecular formula C26H23N5O3S B2797615 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide CAS No. 902433-40-3

2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2797615
M. Wt: 485.56
InChI Key: VYYLHSCHBDGELD-UHFFFAOYSA-N
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Description

2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C26H23N5O3S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Researchers have developed several synthetic pathways to create a variety of compounds based on the [1,2,4]triazolo[1,5-c]quinazoline scaffold, demonstrating significant biological activities, including antimicrobial and anticancer properties.

  • Antibacterial and Anticancer Properties

    A study by Bilyi et al. (2015) highlighted the synthesis of 2-heteroaryl-[1,2,4]triazolo[1,5-c]quinazoline-5(6 H)-thiones and their derivatives, showcasing high antibacterial activity against Staphylococcus aureus and cytotoxic effects on various cancer cell lines. The research suggests these compounds' potential mechanisms of action through molecular docking studies to targets like S. aureus dihydrofolate reductase and epidermal growth factor receptor kinase (Bilyi et al., 2015).

  • Antimicrobial Activity and Molecular Docking Studies

    Another significant work by Antypenko et al. (2017) synthesized N-(phenyl, benzyl, hetaryl)-2-([1,2,4]triazolo[1,5-c]quinazolin-2-ylthio)acetamides and evaluated their structure and antibacterial activity against a range of pathogens. The study also involved in silico molecular docking to predict the possible mechanisms of antimicrobial action (Antypenko et al., 2017).

Synthesis of Heterocyclic Compounds

  • Synthesis Techniques

    Research on the synthesis of related compounds, such as 8,9-dihydro[1,2,4]triazolo[1,5-a]quinazolin-6(7H)-ones, has explored three-component condensation reactions. This methodological approach underlines the versatility of synthetic techniques applicable to the development of heterocyclic compounds with potential biological activity (Shikhaliev et al., 2005).

  • Structural and Activity Relationship Studies

    The creation of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides has been studied, with a focus on their synthesis, structure determination, and evaluation of anticancer and antibacterial activities. Such studies contribute to understanding the structure-activity relationships crucial for designing more effective therapeutic agents (Berest et al., 2011).

properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-16-8-7-11-18(12-16)27-23(32)15-35-26-28-20-14-22(34-3)21(33-2)13-19(20)25-29-24(30-31(25)26)17-9-5-4-6-10-17/h4-14H,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYLHSCHBDGELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=CC=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(m-tolyl)acetamide

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